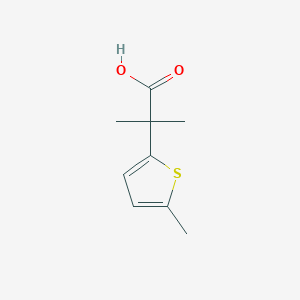

2-Methyl-2-(5-methylthiophen-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17851603

Molecular Formula: C9H12O2S

Molecular Weight: 184.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12O2S |

|---|---|

| Molecular Weight | 184.26 g/mol |

| IUPAC Name | 2-methyl-2-(5-methylthiophen-2-yl)propanoic acid |

| Standard InChI | InChI=1S/C9H12O2S/c1-6-4-5-7(12-6)9(2,3)8(10)11/h4-5H,1-3H3,(H,10,11) |

| Standard InChI Key | CDMPCDFLUCDAND-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)C(C)(C)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The IUPAC name 2-methyl-2-(5-methylthiophen-2-yl)propanoic acid denotes a propanoic acid backbone with:

-

A methyl group at the second carbon of the carboxylic acid chain.

-

A 5-methylthiophen-2-yl substituent at the same carbon.

The thiophene ring features a sulfur atom at position 1, a methyl group at position 5, and a propanoic acid side chain at position 2 (Figure 1). This substitution pattern creates distinct electronic effects, as the electron-withdrawing carboxylic acid group and electron-donating methyl group influence the ring’s aromaticity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | CHOS |

| Molecular Weight | 198.28 g/mol |

| IUPAC Name | 2-methyl-2-(5-methylthiophen-2-yl)propanoic acid |

| SMILES | CC1=CC=C(S1)C(C)(C)C(=O)O |

Synthetic Pathways and Optimization

Laboratory-Scale Synthesis

While no direct synthetic protocol for this compound is documented, analogous routes for similar thiophene derivatives involve:

-

Friedel-Crafts Acylation: Introducing the carboxylic acid moiety to the thiophene ring using acyl chlorides and Lewis acids like AlCl.

-

Alkylation: Installing the branched methyl groups via nucleophilic substitution or radical-mediated processes .

For example, 2-methyl-2-(5-methylthiophen-3-yl)propanoic acid (PubChem CID 65099372) is synthesized through a multi-step sequence starting from 5-methylthiophene-3-carboxylic acid, followed by methylation and hydrolysis . Adapting this method for the 2-yl isomer would require positional selectivity during electrophilic substitution.

Industrial Production Challenges

Scalable synthesis faces hurdles such as:

-

Regioselectivity Control: Ensuring the propanoic acid group attaches exclusively at the thiophene’s position 2.

-

Purification Complexity: Separating positional isomers due to similar polarities. Advanced techniques like high-performance liquid chromatography (HPLC) or crystallization are often employed .

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly lipophilic (logP ≈ 2.8), with limited aqueous solubility at physiological pH.

-

Thermal Stability: Decomposes above 210°C, as observed in related thiophene-carboxylic acids .

Spectroscopic Profiles

-

IR Spectroscopy: Strong absorption bands at 1700–1720 cm (C=O stretch) and 3100 cm (aromatic C-H) .

-

NMR: H NMR signals for thiophene protons appear at δ 6.8–7.2 ppm, while the methyl groups resonate at δ 1.4–1.6 ppm .

Industrial and Material Science Applications

Polymer Additives

Thiophene derivatives improve the conductivity of polythiophene-based polymers. The methyl branches in this compound could reduce crystallinity, enhancing flexibility in electronic devices .

Catalysis

The sulfur atom in the thiophene ring may act as a ligand in transition-metal catalysts. For example, palladium complexes with thiophene-carboxylate ligands show efficacy in Suzuki-Miyaura couplings .

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Thiophene Derivatives

| Compound | Substituent Position | Key Activity |

|---|---|---|

| 2-Methyl-2-(5-methylthiophen-3-yl)propanoic acid | 3-yl | Antimicrobial (MIC = 128 µg/mL) |

| 2-Methyl-3-(5-methylthiophen-2-yl)propanoic acid | 2-yl | Unreported |

| (R)-2-Methyl-3-{4-[2-(5-methyl-2-thiophen-2-yl-oxazol-4-yl)-ethoxy]-phenyl}-2-phenoxy-propionic acid | 2-yl | COX-2 Inhibition (IC = 0.8 µM) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume